5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide
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Overview
Description
5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide is a chemical compound with the molecular formula C13H20N4O3 It is characterized by the presence of a diethylaminoethyl group attached to an amino group, which is further connected to a nitrobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzene is then converted to a benzamide by reacting it with an appropriate amine.
Alkylation: The final step involves the alkylation of the benzamide with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as halides, in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 5-[2-(Diethylamino)ethylamino]-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The diethylaminoethyl group enhances the compound’s solubility and facilitates its transport across cell membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but lacks the nitrobenzamide moiety.
N,N-Diethylethanolamine: Another related compound with similar functional groups.
2-Nitrobenzamide: Shares the nitrobenzamide structure but lacks the diethylaminoethyl group.
Uniqueness
5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and diethylaminoethyl groups allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
5-[2-(diethylamino)ethylamino]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-3-16(4-2)8-7-15-10-5-6-12(17(19)20)11(9-10)13(14)18/h5-6,9,15H,3-4,7-8H2,1-2H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGYKQCZIBUMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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